2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
Description
The compound 2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide features an imidazole core substituted at the 1-position with a 3-methylphenyl group and at the 2-position with a sulfanyl-linked acetamide moiety bound to a naphthalen-1-yl group. Its molecular formula is C23H21N3OS, with a molecular weight of 387.5 g/mol .
Properties
IUPAC Name |
2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-16-6-4-9-18(14-16)25-13-12-23-22(25)27-15-21(26)24-20-11-5-8-17-7-2-3-10-19(17)20/h2-14H,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPZZDDGNZNQME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole ring, followed by the introduction of the 3-methylphenyl group. The sulfanyl group is then attached to the imidazole ring, and finally, the naphthalen-1-yl acetamide moiety is introduced through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
The biological activity of this compound has been explored through various studies focusing on its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Research indicates that imidazole derivatives exhibit significant antibacterial properties. For example, similar compounds have shown potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL. Although specific data on this compound is limited, its structural similarity suggests potential antibacterial efficacy.
Antifungal Activity
Imidazole compounds are also known for their antifungal properties. Studies have demonstrated that modifications in the imidazole ring can enhance antifungal activity against various strains. The presence of a sulfanyl moiety may contribute to this activity by chelating essential metal ions required for fungal growth.
Anticancer Potential
The compound's structural features suggest it may possess anticancer properties. Hydroxamic acids are known to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. Preliminary investigations into similar compounds have indicated that they can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cell lines.
Case Studies and Research Findings
Several studies have evaluated the biological activities of related compounds, providing insights into the potential applications of 2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide:
| Study | Findings |
|---|---|
| Antimicrobial Evaluation | A study demonstrated that imidazole derivatives exhibited significant antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. |
| Anticancer Studies | Research on similar compounds indicated that they could effectively induce apoptosis in cancer cells, highlighting their potential as anticancer agents. |
| In Vivo Studies | Animal models have shown promising results for imidazole derivatives in reducing tumor growth and enhancing survival rates in cancer-bearing mice. |
Mechanism of Action
The mechanism of action of 2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Imidazole Core
Fluorophenyl Analog
The compound 2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide (C21H16FN3OS, MW 377.44) differs by replacing the 3-methyl group with a 4-fluoro substituent. However, the absence of steric bulk may reduce binding affinity in hydrophobic pockets.
Bromophenyl and Allyl-Substituted Analog
2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide (C20H17BrClN3OS, MW 462.79) introduces a bromophenyl group at position 5 and an allyl chain at position 1. The bromine atom adds steric hindrance and halogen-bonding capabilities, while the allyl group may confer conformational flexibility. The 4-chlorophenyl acetamide tail contrasts with the naphthalenyl group, reducing aromatic interactions.
2,3-Dimethylphenyl Analog
A closely related analog, 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide (C23H21N3OS, MW 387.5) , shares the naphthalenyl acetamide but features a 2,3-dimethylphenyl group. The additional methyl group increases steric bulk, which could hinder metabolic degradation but may also reduce solubility.
Acetamide Tail Modifications
Thiazolyl and Pyrimidinyl Derivatives
SirReal2 (C22H20N4OS2, MW 422.54) replaces the naphthalenyl group with a thiazolyl moiety and introduces a dimethylpyrimidinyl-sulfanyl chain . This structure acts as a potent SIRT2 inhibitor, highlighting how heterocyclic acetamide tails can target specific enzymes. The naphthalenyl group in the target compound may favor interactions with hydrophobic protein domains.
Triazole-Linked Acetamides
However, the target compound’s simpler acetamide linkage may offer synthetic accessibility.
Key Data Table
*Estimated based on fluorine’s electronegativity.
Biological Activity
The compound 2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide represents a novel structure within the class of imidazole derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 284.38 g/mol. The structure features an imidazole ring, a naphthalene moiety, and a sulfanyl group, which are significant for its biological interactions.
While specific targets for this compound remain largely unexplored, compounds with similar structural motifs have been shown to interact with various biological pathways. Imidazole derivatives often exhibit activity as enzyme inhibitors, particularly in pathways related to cancer and inflammation. For instance, studies have indicated that imidazole-based compounds can inhibit heme oxygenase-1 (HO-1), which is implicated in tumor progression and chemoresistance .
Anticancer Activity
Recent research has highlighted the potential anticancer properties of imidazole derivatives. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, a study found that certain imidazole derivatives exhibited IC50 values in the low micromolar range against glioblastoma (U87MG) cells . This suggests that our compound may also possess significant anticancer activity.
Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. A related study showed that compounds containing imidazole rings displayed antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the phenyl ring was crucial for enhancing this activity . Although specific data on our compound's antimicrobial efficacy is lacking, it is reasonable to hypothesize similar properties based on structural analogs.
Structure-Activity Relationship (SAR)
The biological activity of imidazole derivatives is often influenced by their substituents. The presence of methyl groups on the phenyl ring has been linked to increased cytotoxicity . Additionally, the naphthalene moiety may enhance lipophilicity, potentially improving cellular uptake and bioavailability.
Research Findings
A summary of relevant findings from various studies is presented in the table below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
